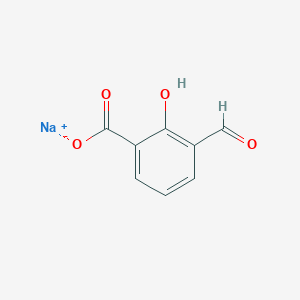
Sodium 3-formyl-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-formyl-2-hydroxybenzoate: is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to a benzene ring, along with a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions:
Duff Reaction: One common method for synthesizing sodium 3-formyl-2-hydroxybenzoate is through the Duff reaction, which involves the formylation of phenols using hexamethylenetetramine (HMTA) and an acid catalyst. This reaction is typically carried out under acidic conditions and at elevated temperatures to achieve the desired formylation at the ortho position relative to the hydroxyl group.
Reimer-Tiemann Reaction: Another method involves the Reimer-Tiemann reaction, where phenol is treated with chloroform and a strong base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The reactions are typically conducted in reactors with precise control over temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Sodium 2-hydroxybenzoate (salicylate)
Reduction: Sodium 3-hydroxymethyl-2-hydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemistry: Sodium 3-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving hydroxybenzoates. It is also used in the synthesis of biologically active compounds .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain cosmetic products due to its preservative properties .
Mechanism of Action
The mechanism of action of sodium 3-formyl-2-hydroxybenzoate involves its interaction with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sodium 2-hydroxybenzoate (Salicylate): Similar in structure but lacks the formyl group.
Sodium 4-hydroxybenzoate (Paraben): Used as a preservative in cosmetics and pharmaceuticals.
Sodium 3,4-dihydroxybenzoate: Contains an additional hydroxyl group, leading to different chemical properties and applications.
Uniqueness: Sodium 3-formyl-2-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H5NaO4 |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
sodium;3-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C8H6O4.Na/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);/q;+1/p-1 |
InChI Key |
CXTFONARUHZCAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)[O-])O)C=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















